molecular formula C15H24N2O2 B7515324 N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide

N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B7515324
M. Wt: 264.36 g/mol
InChI Key: NHWMNWQVNNPJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter in the central nervous system that plays a crucial role in regulating neuronal excitability. The inhibition of GABA transaminase leads to an increase in GABA levels, which can have therapeutic effects in a variety of neurological and psychiatric disorders.

Mechanism of Action

N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide leads to an increase in GABA levels, which can have therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain, which can lead to a variety of biochemical and physiological effects. These effects include increased neuronal inhibition, reduced neuronal excitability, and decreased neurotransmitter release. N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects in the central nervous system. However, one limitation of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide is its relatively short half-life, which may limit its therapeutic potential in some applications.

Future Directions

There are several potential future directions for research on N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Another area of interest is the use of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the potential therapeutic applications of N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide in a variety of neurological and psychiatric disorders.

Synthesis Methods

N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of cyclohexylamine with ethyl 2-oxocyclohexanecarboxylate, followed by reaction with cyclopropylmethylamine and subsequent hydrolysis. Alternatively, N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a one-pot reaction of cyclohexylamine, cyclopropylmethylamine, and ethyl 2-oxocyclohexanecarboxylate.

Scientific Research Applications

N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-16(12-5-3-2-4-6-12)15(19)11-9-14(18)17(10-11)13-7-8-13/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWMNWQVNNPJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide

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